molecular formula C18H20O2 B3053134 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS No. 51238-86-9

1-Pentanone, 3-methoxy-1,5-diphenyl-

Cat. No.: B3053134
CAS No.: 51238-86-9
M. Wt: 268.3 g/mol
InChI Key: NORAXXZWLVRTBQ-UHFFFAOYSA-N
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Description

1-Pentanone, 3-methoxy-1,5-diphenyl- is an organic compound with the molecular formula C18H20O2. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its structural complexity, featuring a methoxy group and two phenyl groups attached to a pentanone backbone.

Scientific Research Applications

1-Pentanone, 3-methoxy-1,5-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-methoxy-1,5-diphenyl- can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of benzene with 3-methoxy-1,5-diphenyl-1-pentanone. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanone, 3-methoxy-1,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Pentanone, 3-methoxy-1,5-diphenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the methoxy and phenyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme-mediated transformations and receptor binding interactions.

Comparison with Similar Compounds

  • 1-Pentanone, 3-methoxy-1,3-diphenyl-
  • 1-Pentanone, 3-methoxy-1,4-diphenyl-
  • 1-Pentanone, 3-methoxy-1,2-diphenyl-

Comparison: 1-Pentanone, 3-methoxy-1,5-diphenyl- is unique due to the specific positioning of the methoxy and phenyl groups, which can significantly influence its chemical properties and reactivity. Compared to its isomers, this compound may exhibit different physical properties such as boiling point, solubility, and reactivity patterns in various chemical reactions.

Properties

IUPAC Name

3-methoxy-1,5-diphenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-20-17(13-12-15-8-4-2-5-9-15)14-18(19)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORAXXZWLVRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466252
Record name 1-Pentanone, 3-methoxy-1,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51238-86-9
Record name 1-Pentanone, 3-methoxy-1,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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